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molecular formula C7H5ClN2 B032192 4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 60290-21-3

4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B032192
M. Wt: 152.58 g/mol
InChI Key: NGRAFQOJLPCUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822494B2

Procedure details

N-Iodosuccinimide (1.3 g, 5.8 mmol) was added to a 0° C. solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (0.60 g, 3.9 mmol) in N,N-dimethylformamide (10 mL). The reaction mixture was stirred at room temperature for 18 hours, whereupon it was concentrated in vacuo. Purification via silica gel chromatography (0% to 50% ethyl acetate in petroleum ether) afforded the product as a yellow solid. Yield: 900 mg, 3.2 mmol, 82%. 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=5.5 Hz, 1H), 7.42 (d, J=2.5 Hz, 1H), 7.34 (d, J=5.8 Hz, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:15]2[CH:16]=[CH:17][NH:18][C:14]=2[CH:13]=[CH:12][N:11]=1>CN(C)C=O>[Cl:9][C:10]1[C:15]2[C:16]([I:1])=[CH:17][NH:18][C:14]=2[CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CN2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (0% to 50% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=CC2=C1C(=CN2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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